molecular formula C20H14ClN3O4 B2974167 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 638135-41-8

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2974167
CAS No.: 638135-41-8
M. Wt: 395.8
InChI Key: BDZMUOHYWLLJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure features a five-membered lactam ring (pyrrol-2-one) substituted at positions 1, 3, 4, and 5. Key substituents include:

  • 4-(4-chlorobenzoyl): A halogenated aryl ketone group, which is commonly associated with enhanced biological activity due to its electron-withdrawing properties .
  • 3-hydroxy: A polar hydroxyl group that may contribute to hydrogen bonding and solubility.
  • 5-(pyridin-3-yl): A pyridine ring that can enhance solubility and participate in π-π interactions in biological systems.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c1-11-9-15(23-28-11)24-17(13-3-2-8-22-10-13)16(19(26)20(24)27)18(25)12-4-6-14(21)7-5-12/h2-10,17,25H,1H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLAGBCKJPVBSH-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with notable biological activities. This compound features a pyrrolone ring, chlorobenzoyl group, hydroxy group, and a methylisoxazole moiety, indicating potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN3O3C_{20}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 393.81 g/mol. The structure comprises various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16ClN3O3C_{20}H_{16}ClN_{3}O_{3}
Molecular Weight393.81 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research has demonstrated that derivatives of pyrrolone compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL . The presence of the hydroxy and isoxazole groups in the structure may enhance the antibacterial potency.

Anticancer Activity

Studies on similar pyrrolone derivatives suggest potential anticancer properties. These compounds have been tested in vitro against various cancer cell lines, indicating cytotoxic effects that could be attributed to their ability to induce apoptosis in cancer cells . The incorporation of the chlorobenzoyl group may also play a role in enhancing these effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death.

Study on Antibacterial Activity

A study published in Medicinal Chemistry evaluated a series of pyrrolone derivatives, including those similar to the target compound. The lead compounds demonstrated potent antibacterial activity against MRSA and other resistant strains, suggesting the potential for developing new antibiotics based on this scaffold .

Study on Cytotoxic Effects

Another investigation assessed the cytotoxicity of pyrrolone derivatives against human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer properties, providing insights into optimizing the design of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrol-2-one Derivatives with Halogenated Aryl Groups

Several analogs share the 4-chlorobenzoyl substituent but differ in other positions:

Compound Substituents (Positions) Molecular Weight Notable Properties Reference
Target Compound 4-Cl-benzoyl, 3-OH, 5-methylisoxazol, pyridin-3-yl ~428* Hypothesized antibacterial activity
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 4-Cl-benzoyl, methyl, phenyl 441.27 Antibacterial activity demonstrated
4-(4-Chlorobenzoyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-5-phenyl-pyrrol-2-one 4-Cl-benzoyl, 3-OH, benzothiazole ~468* Structural similarity; benzothiazole may enhance lipophilicity
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-pyrrol-2-one 4-Cl-benzoyl, dimethylaminopropyl, 4-methoxyphenyl 428.91 Enhanced solubility due to dimethylamino group

Key Observations :

  • The 4-chlorobenzoyl group is a consistent feature in antibacterial agents, likely due to its ability to stabilize molecular conformation and interact with hydrophobic enzyme pockets .
  • Hydroxyl groups (e.g., at position 3) improve water solubility but may reduce metabolic stability compared to methyl or methoxy substituents .
  • Heterocyclic substituents (isoxazole, benzothiazole, pyridine) influence target selectivity.
Isoxazole-Containing Compounds

The 5-methylisoxazol-3-yl group in the target compound is structurally distinct from other heterocycles:

Compound Heterocycle Biological Relevance Reference
Target Compound 5-methylisoxazol-3-yl Potential kinase inhibition or antimicrobial activity
4-Chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)pyridazin-3(2H)-one 3,5-dimethylisoxazol-4-yl Antiviral or anticancer applications

Key Observations :

  • Isoxazole rings are often used in drug design for their metabolic stability and ability to engage in hydrogen bonding .
Pyridine-Substituted Analogs

The pyridin-3-yl group at position 5 distinguishes the target compound from phenyl- or methoxyphenyl-substituted analogs:

Compound Position 5 Substituent Solubility (LogP*) Reference
Target Compound Pyridin-3-yl Moderate (estimated ~2.5)
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-pyrrol-2-one 3-Chlorophenyl Low (LogP ~3.2)
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-pyrrol-2-one 4-Methoxyphenyl High (LogP ~1.8)

Key Observations :

  • Pyridine substituents balance lipophilicity and solubility, making the target compound more suitable for oral bioavailability than purely aromatic analogs .
  • Methoxyphenyl groups (as in ) further enhance solubility but may reduce target affinity due to increased polarity.

Q & A

Q. How can researchers optimize the synthesis yield of pyrrolone derivatives like 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, cyclization reactions using base-assisted methods (e.g., KOH or EtONa) often require inert atmospheres to prevent oxidation. Evidence from similar pyrrolone syntheses shows yields ranging from 46% to 63% depending on substituent reactivity and purification techniques (e.g., column chromatography vs. recrystallization) .

Table 1: Synthesis Parameters from Analogous Compounds

CompoundYieldMelting Point (°C)Key Reaction Conditions
5-(4-Aminophenyl)-5-(4-chlorophenyl)46%209.0–211.9Aniline, DMF, 80°C, 12 h
5-(4-Hydroxyphenyl)-3,5-diphenyl63%138.1–140.6Phenol, THF, reflux, 8 h

Q. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

Methodological Answer: A combination of 1H^1H-NMR, 13C^{13}C-NMR, and FTIR is critical. For instance, 1H^1H-NMR can confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 5–6 ppm). X-ray crystallography (as used for structurally related 5-acyloxypyrazoles) provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns, which are essential for understanding biological interactions .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological activity of this compound against antibacterial targets?

Methodological Answer: Docking studies require:

  • Target Selection: Prioritize enzymes like DNA gyrase or penicillin-binding proteins, which are validated targets for pyrazole and isoxazole derivatives .
  • Ligand Preparation: Optimize the compound’s 3D structure using DFT calculations to account for tautomeric forms (e.g., enol-keto equilibria).
  • Validation: Compare docking scores with known inhibitors (e.g., ciprofloxacin) and validate via MD simulations to assess binding stability.
    Evidence from pyrazole-carbothioamide derivatives highlights the importance of the chlorobenzoyl group in enhancing hydrophobic interactions with target proteins .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. A systematic approach includes:

  • Standardized Assays: Re-evaluate activities under uniform conditions (e.g., MIC assays at pH 7.4 for antibacterial studies).
  • Structure-Activity Relationship (SAR) Analysis: Isolate the impact of specific substituents. For example, the 5-methylisoxazolyl group may enhance metabolic stability but reduce solubility, indirectly affecting activity .
  • Meta-Analysis: Cross-reference data from multiple studies (e.g., pyrazol-5-one derivatives in ) to identify trends obscured by experimental variability.

Q. What strategies are effective for improving the hydrolytic stability of the pyrrolone core under physiological conditions?

Methodological Answer: Stability can be enhanced via:

  • Steric Shielding: Introduce bulky substituents (e.g., 4-chlorobenzoyl) to protect the lactone ring from nucleophilic attack.
  • pH Optimization: Formulate prodrugs (e.g., ester derivatives) that are stable at low pH but release the active compound in target tissues.
    Studies on 5-hydroxy-1,5-dihydropyrrol-2-ones demonstrate that electron-withdrawing groups (e.g., nitro or trifluoromethyl) reduce ring-opening kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies in melting points reported for pyrrolone derivatives?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Researchers should:

  • Repeat Synthesis: Ensure identical reaction/purification protocols.
  • DSC Analysis: Use differential scanning calorimetry to detect polymorphs.
  • Cross-Validate: Compare with X-ray crystallography data (e.g., Acta Crystallographica reports ) to confirm crystalline phase identity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.